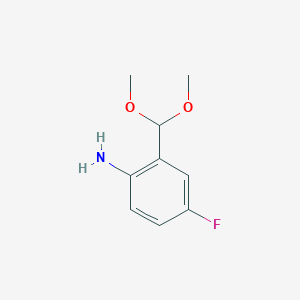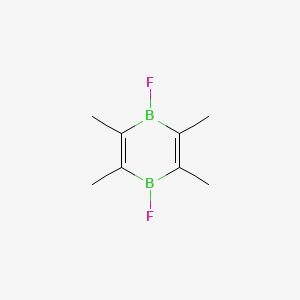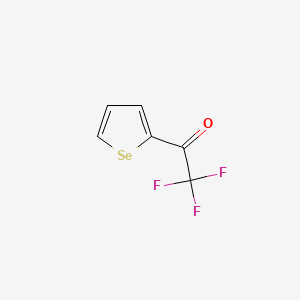
deamino-Cys(1)-hArg-Gly-D-Asp-D-Trp-Pro-Cys(1)-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deamino-Cys(1)-hArg-Gly-D-Asp-D-Trp-Pro-Cys(1)-NH2 is a synthetic peptide analog of arginine vasopressin, a hormone that plays a crucial role in regulating water balance and blood pressure in the body. This compound is designed to mimic the effects of natural vasopressin but with enhanced stability and potency. It is often used in scientific research to study the physiological and pharmacological effects of vasopressin analogs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of deamino-Cys(1)-hArg-Gly-D-Asp-D-Trp-Pro-Cys(1)-NH2 involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the first amino acid to a solid resin support. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The peptide chain is elongated by adding protected amino acids, which are then deprotected to expose the reactive groups for further coupling.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar SPPS approach but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry to confirm its identity and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Deamino-Cys(1)-hArg-Gly-D-Asp-D-Trp-Pro-Cys(1)-NH2 can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the peptide for specific research purposes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize the thiol groups in the cysteine residues to form disulfide bonds.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can reduce disulfide bonds back to thiol groups.
Substitution: Amino acid residues can be substituted using specific reagents to introduce modifications at desired positions.
Major Products
The major products formed from these reactions include modified peptides with altered biological activity or stability. For example, oxidation of cysteine residues can enhance the stability of the peptide by forming disulfide bonds.
Applications De Recherche Scientifique
Deamino-Cys(1)-hArg-Gly-D-Asp-D-Trp-Pro-Cys(1)-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Employed in studies of vasopressin receptors and their signaling pathways.
Medicine: Investigated for its potential therapeutic effects in conditions such as diabetes insipidus and hyponatremia.
Industry: Utilized in the development of diagnostic assays and as a reference standard in analytical chemistry.
Mécanisme D'action
Deamino-Cys(1)-hArg-Gly-D-Asp-D-Trp-Pro-Cys(1)-NH2 exerts its effects by binding to vasopressin receptors, specifically the V1a, V1b, and V2 receptors. Upon binding, it activates intracellular signaling pathways that regulate water reabsorption in the kidneys, vasoconstriction, and the release of adrenocorticotropic hormone (ACTH) from the pituitary gland. The molecular targets include G-protein coupled receptors (GPCRs) and downstream effectors such as adenylate cyclase and phospholipase C.
Comparaison Avec Des Composés Similaires
Similar Compounds
Desmopressin: Another synthetic analog of vasopressin with similar antidiuretic effects but different receptor selectivity.
Lypressin: A vasopressin analog used in the treatment of diabetes insipidus.
Terlipressin: A vasopressin analog used to manage bleeding esophageal varices.
Uniqueness
Deamino-Cys(1)-hArg-Gly-D-Asp-D-Trp-Pro-Cys(1)-NH2 is unique due to its enhanced stability and potency compared to natural vasopressin. Its specific modifications, such as the deamination of cysteine and the incorporation of D-amino acids, contribute to its prolonged duration of action and resistance to enzymatic degradation.
Propriétés
Formule moléculaire |
C35H49N11O9S2 |
|---|---|
Poids moléculaire |
832.0 g/mol |
Nom IUPAC |
2-[(3R,6R,12S,20R,23S)-20-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid |
InChI |
InChI=1S/C35H49N11O9S2/c36-30(51)25-18-57-56-13-10-27(47)42-22(8-3-4-11-39-35(37)38)31(52)41-17-28(48)43-23(15-29(49)50)32(53)44-24(14-19-16-40-21-7-2-1-6-20(19)21)34(55)46-12-5-9-26(46)33(54)45-25/h1-2,6-7,16,22-26,40H,3-5,8-15,17-18H2,(H2,36,51)(H,41,52)(H,42,47)(H,43,48)(H,44,53)(H,45,54)(H,49,50)(H4,37,38,39)/t22-,23+,24+,25-,26-/m0/s1 |
Clé InChI |
CZKPOZZJODAYPZ-ZLILOBPGSA-N |
SMILES isomérique |
C1C[C@H]2C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](C(=O)N[C@@H](C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N |
SMILES canonique |
C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-propan-2-ylpyrimidin-2-yl]-2-hydroxy-N,2-dimethylpropane-1-sulfonamide](/img/structure/B15292315.png)



![1,3-bis[(5S)-5-Amino-5-carboxypentyl]-4-methyl-1H-Imidazolium Inner Salt](/img/structure/B15292337.png)
![1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B15292338.png)


